Ethyl 1-benzylaziridine-2-carboxylate

Overview

Description

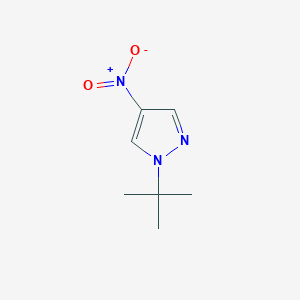

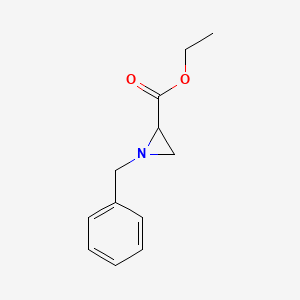

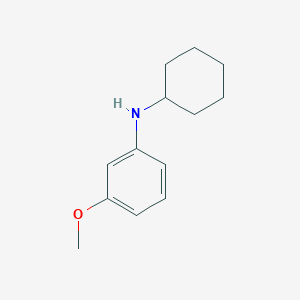

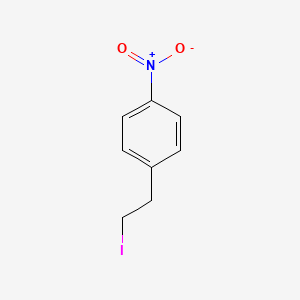

Ethyl 1-benzylaziridine-2-carboxylate is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 g/mol .

Synthesis Analysis

Aziridines, such as Ethyl 1-benzylaziridine-2-carboxylate, are synthesized by coupling amines and alkenes via an electrogenerated dication . This process involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . Acyl derivatives of aziridine-2-carboxylic acid have also been synthesized and tested as PDIA1 inhibitors .Molecular Structure Analysis

The ethyl (1R,2S)-1-benzylaziridine-2-carboxylate molecule contains a total of 31 bonds. There are 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 Aziridine .Chemical Reactions Analysis

Aziridines are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions . They are versatile precursors of diverse amine products . The transformation of ubiquitous alkenes into aziridines is typically accomplished using electrophilic nitrogen sources rather than widely available amine nucleophiles .Physical And Chemical Properties Analysis

Ethyl 1-benzylaziridine-2-carboxylate has a molecular weight of 205.25 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

However, compounds like this are often used as building blocks in organic synthesis, which is a specialized field of chemistry. They can be used to construct more complex molecules for various purposes, such as drug development, materials science, and chemical biology. The specific methods of application or experimental procedures would depend on the context of the research.

Polymer Chemistry

- Summary : Aziridines, like “Ethyl 1-benzylaziridine-2-carboxylate”, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization .

- Methods : The polymerization of aziridines involves controlling the polymerization of ring-strained nitrogen-containing monomers .

- Results : The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Organic Synthesis

- Summary : “Ethyl 1-benzylaziridine-2-carboxylate” can be used to construct more complex molecules for various purposes .

- Methods : The specific methods of application or experimental procedures would depend on the context of the research .

- Results : The outcomes of these procedures can lead to the development of new drugs, materials, or biological agents .

Future Directions

Aziridine synthesis, including that of Ethyl 1-benzylaziridine-2-carboxylate, is a field of ongoing research. The development of new methods for the synthesis of aziridines, such as the electrochemical coupling of alkenes and amines, expands the scope of readily accessible N-alkyl aziridine products . This lays the foundation for a diverse array of difunctionalization reactions using this dication pool approach .

properties

IUPAC Name |

ethyl 1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-9-13(11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFLKESPVAEOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469486 | |

| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzylaziridine-2-carboxylate | |

CAS RN |

34943-06-1 | |

| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)